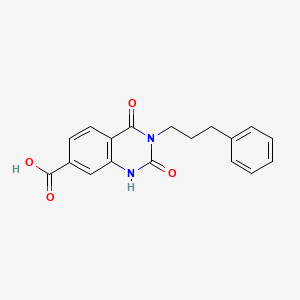
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide is a complex organic compound that features a benzothiazole ring and a dibromopyridine moiety connected via a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Sulfanyl Linkage Formation: The benzothiazole ring is then reacted with a suitable halogenated acetamide to form the sulfanyl linkage.
Introduction of Dibromopyridine Moiety: The final step involves the coupling of the intermediate with 3,5-dibromopyridine under conditions that facilitate the formation of the acetamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dibromopyridine moiety can be reduced to form mono- or non-brominated pyridine derivatives.
Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Mono- or non-brominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dichloropyridin-2-yl)acetamide: Similar structure but with chlorine atoms instead of bromine.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-difluoropyridin-2-yl)acetamide: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide can impart unique electronic and steric properties, making it distinct from its chlorinated or fluorinated analogs. These properties can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H9Br2N3OS2 |
|---|---|
Molecular Weight |
459.2 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H9Br2N3OS2/c15-8-5-9(16)13(17-6-8)19-12(20)7-21-14-18-10-3-1-2-4-11(10)22-14/h1-6H,7H2,(H,17,19,20) |
InChI Key |
JIEVULVKVSFINC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=N3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole](/img/structure/B15154837.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15154864.png)
![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B15154872.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B15154874.png)

![3-(4-Chlorophenyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15154890.png)
![N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15154897.png)
![3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B15154904.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate](/img/structure/B15154920.png)
![methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate](/img/structure/B15154932.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15154938.png)
![4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B15154946.png)
![{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone](/img/structure/B15154947.png)
